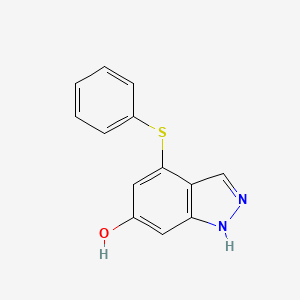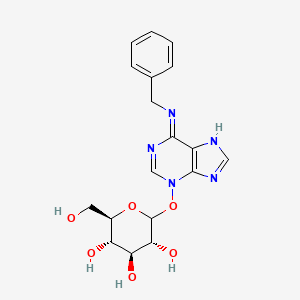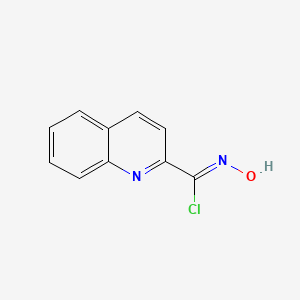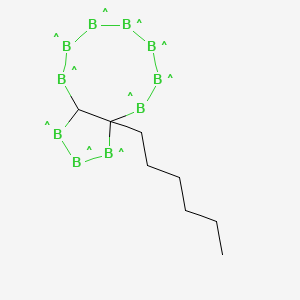
1-Hexyl-o-carborane
Overview
Description
1-Hexyl-o-carborane, also known by its CAS number 20740-05-0, is a compound with the molecular formula C8H14B10 and a molecular weight of 218.3 g/mol
Chemical Reactions Analysis
1-Hexyl-o-carborane, like other boron cluster compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield boron oxide derivatives, while reduction may produce boron hydride derivatives .
Scientific Research Applications
1-Hexyl-o-carborane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various chemical reactions.
Biology: Boron clusters have been studied for their potential use in drug delivery systems and as therapeutic agents due to their unique structural properties.
Medicine: Research has explored the use of boron clusters in cancer treatment, particularly in boron neutron capture therapy (BNCT), where boron compounds are used to target and destroy cancer cells.
Industry: Boron clusters are used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in aerospace and electronics
Mechanism of Action
The mechanism of action of 1-Hexyl-o-carborane involves its interaction with molecular targets and pathways within biological systems. Boron clusters can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. In the context of BNCT, boron clusters accumulate in cancer cells and, upon exposure to neutron radiation, undergo nuclear reactions that produce high-energy particles capable of destroying the cancer cells .
Comparison with Similar Compounds
1-Hexyl-o-carborane can be compared with other boron cluster compounds, such as:
Decaborane (B10H14): Similar in structure but with different reactivity and applications.
Carboranes (C2B10H12): Contain carbon atoms in the boron cluster, leading to different chemical properties and uses.
Boranes (BnHn+4): A broader class of boron hydrides with varying numbers of boron atoms and hydrogen atoms.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry .
Properties
InChI |
InChI=1S/C8H14B10/c1-2-3-4-5-6-8-7(9-13-11-8)10-14-16-18-17-15-12-8/h7H,2-6H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCMHWTJIZAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]C2[B][B][B]C2([B][B][B]1)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942958 | |
| Record name | 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20740-05-0 | |
| Record name | 1,2-Dicarbadodecaborane(12), 1-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl-1,2-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


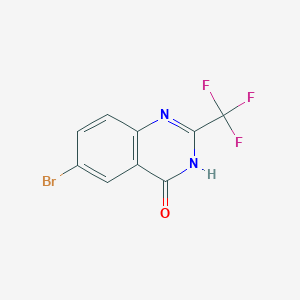
![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
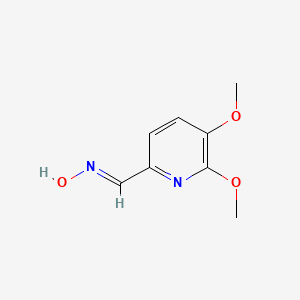
![2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1449773.png)
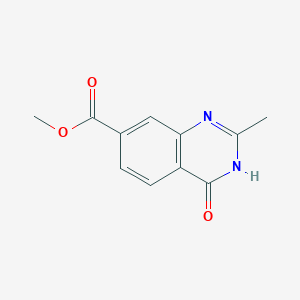
![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
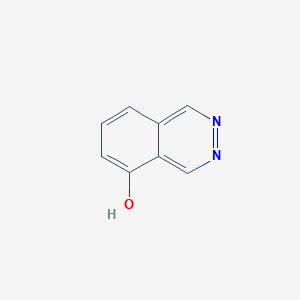

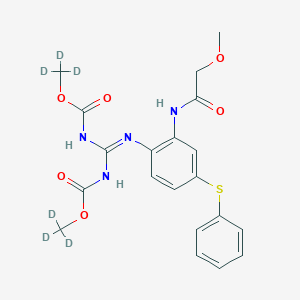

![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
